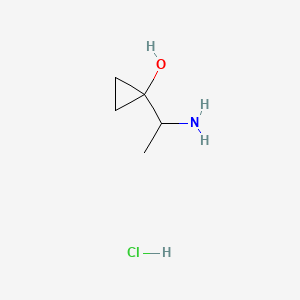
3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-cyclobutoxy-2-methylpropane-1-ol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
化学反応の分析
3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction:
Formation of Sulfonamides: This compound can react with amines to form sulfonamides, which are important intermediates in the synthesis of various pharmaceuticals.
科学的研究の応用
3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Pharmaceutical Development: This compound is used in the development of new drugs and therapeutic agents due to its ability to form stable sulfonamide linkages.
Advanced Materials Research: It is employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and other porous materials.
作用機序
The mechanism of action of 3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the formation of sulfonamides, where the compound reacts with amines to form stable sulfonamide linkages .
類似化合物との比較
3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride can be compared with other similar compounds, such as:
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride: This compound has a similar structure but with a cyclopentyl group instead of a cyclobutyl group.
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride: This compound contains a cyclohexyl group and is used in similar applications, though its reactivity may differ slightly due to the larger ring size.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and the stability of the products formed in its reactions .
特性
分子式 |
C8H15ClO3S |
|---|---|
分子量 |
226.72 g/mol |
IUPAC名 |
3-cyclobutyloxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-7(6-13(9,10)11)5-12-8-3-2-4-8/h7-8H,2-6H2,1H3 |
InChIキー |
HSOOPPMADFOFPX-UHFFFAOYSA-N |
正規SMILES |
CC(COC1CCC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


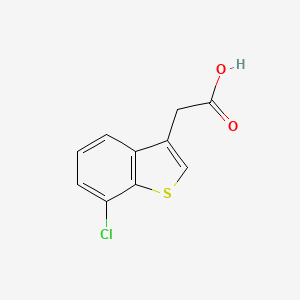
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B13493430.png)

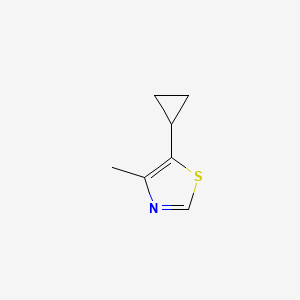
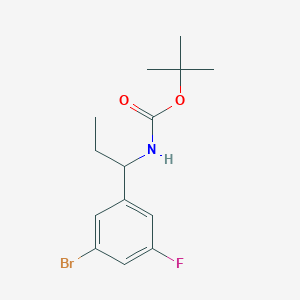
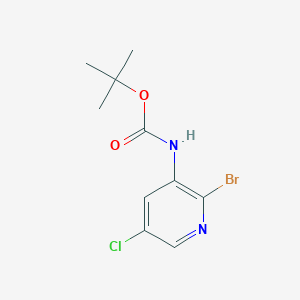
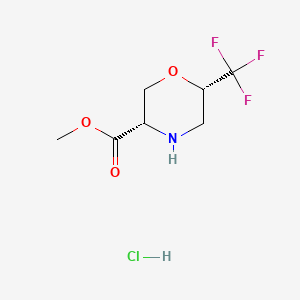
![tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13493459.png)

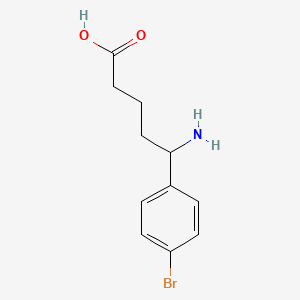
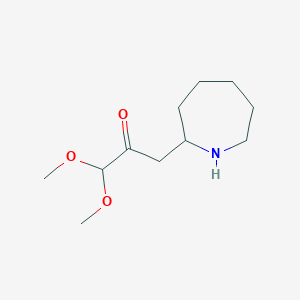
![2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13493480.png)
![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)
